2-(3-Fluorophenyl)thiophene

Description

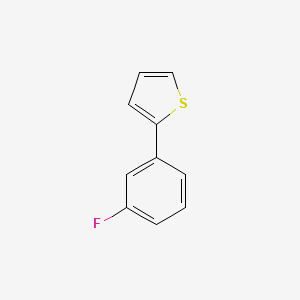

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSBUYUEZGMSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Fluorophenyl)thiophene (CAS: 58861-49-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluorophenyl)thiophene is a fluorinated aromatic heterocyclic compound that belongs to the family of substituted thiophenes. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The introduction of a fluorine atom onto the phenyl ring can significantly modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This document provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthetic protocol, and its potential applications in drug discovery and development, with a focus on its role as a versatile building block.

Physicochemical and Safety Data

Quantitative data for this compound is summarized in the table below. While some specific physical properties for the 3-fluoro isomer are not extensively reported in the literature, data from commercial suppliers and analogous compounds provide a reliable profile.

| Property | Value | Reference |

| CAS Number | 58861-49-7 | [4] |

| Molecular Formula | C₁₀H₇FS | [4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Boiling Point | 256.3 ± 15.0 °C at 760 mmHg | [4] |

| Purity | Typically ≥95% | [4][5] |

| Storage Temperature | 4°C under nitrogen | [4] |

| InChI Key | NNSBUYUEZGMSGR-UHFFFAOYSA-N | [4][5] |

Safety Information: [4]

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.

-

GHS Pictogram: GHS07 (Harmful)

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 2-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a thiophene derivative and a phenylboronic acid. Below is a detailed, representative experimental protocol for the synthesis of this compound.

Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Materials:

-

2-Bromothiophene

-

3-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add 2-bromothiophene (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

To this mixture, add a degassed solvent system of toluene, ethanol, and water in a 4:1:1 ratio.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a liquid.

-

Workflow Diagram:

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are crucial for the structural confirmation of this compound. While specific spectra are not widely available in the public domain, they can be obtained from commercial suppliers upon request. The expected spectral features would include:

-

¹H NMR: Aromatic proton signals in the characteristic regions for both the thiophene and the 3-fluorophenyl rings.

-

¹³C NMR: Resonances corresponding to the ten carbon atoms of the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting.

-

IR Spectroscopy: Absorption bands corresponding to C-H stretching of the aromatic rings, C=C stretching, and a strong band for the C-F bond.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 178.23 g/mol .

Applications in Drug Discovery and Development

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][6]

While the specific biological activity of this compound is not yet extensively documented, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate in drug discovery programs. For instance, the isomeric compound, 2-(4-fluorophenyl)thiophene, is a key intermediate in the synthesis of Canagliflozin , an SGLT2 inhibitor used for the treatment of type 2 diabetes.[3] This highlights the potential of fluorophenylthiophene scaffolds in targeting metabolic disorders.

The 3-fluoro substitution pattern offers a different electronic and steric profile compared to the 4-fluoro isomer, which could lead to novel interactions with biological targets. Researchers can utilize this compound as a starting material to synthesize a library of derivatives for screening against various enzymes and receptors.

Potential Signaling Pathway Involvement:

Thiophene derivatives have been implicated in a multitude of signaling pathways. For example, some thiophene-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[6]

Given the structural features of this compound, it could serve as a scaffold for developing novel inhibitors of kinases, proteases, or other enzymes where a substituted aromatic moiety is crucial for binding.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its synthesis via Suzuki-Miyaura cross-coupling is well-established and efficient. While specific biological data for this compound is currently limited, the known applications of its isomers and the broader class of thiophene derivatives suggest significant potential for its use in the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the applications of this promising compound. Further investigation into its biological activities and the synthesis of its derivatives is warranted to fully unlock its therapeutic potential.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. innospk.com [innospk.com]

- 4. This compound | 58861-49-7 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-(3-Fluorophenyl)thiophene

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS Number 58861-49-7, is a heterocyclic aromatic compound.[1][2] Its structure, featuring a thiophene ring substituted with a fluorophenyl group, makes it a valuable building block in medicinal chemistry and materials science. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] This document provides a comprehensive overview of the known , detailed experimental protocols for their determination, and relevant biological context for drug development professionals.

Physicochemical Properties

The key are summarized in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇FS | [2] |

| Molecular Weight | 178.23 g/mol | [7] |

| Physical Form | Liquid | |

| Boiling Point | 256.3 ± 15.0 °C (at 760 mmHg) | [7] |

| Melting Point | Data not available | |

| Density | Data not available | |

| logP (calculated) | ~4.3 (for related bromo-derivative) | [8] |

| pKa | Not applicable in aqueous media | |

| Purity | ≥95% (commercially available) | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like this compound are provided below.

Determination of Boiling Point (Micro Method)

The boiling point is a fundamental physical property that indicates purity. The capillary method is suitable for small sample quantities.[9][10][11][12][13]

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer (-10 to 300 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., paraffin or silicone oil)

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Add a few milliliters of the liquid sample, this compound, into the small test tube.

-

Place the capillary tube, with its sealed end facing up, into the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing the heating oil. The top of the sample should be below the oil level.

-

Gently heat the side arm of the Thiele tube.[9] Convection currents will ensure uniform heat distribution.

-

Observe the capillary tube. As the temperature rises, trapped air will bubble out.

-

When a continuous and rapid stream of bubbles emerges from the capillary's open end, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[9] Record this temperature.

Determination of Solubility (Qualitative)

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Apparatus:

-

Small test tubes

-

Graduated pipettes

-

Vortex mixer

Solvents:

-

Deionized Water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Hydrochloric Acid (HCl) solution

-

An organic solvent (e.g., Diethyl Ether or Hexane)

Procedure:

-

Place approximately 0.1 mL of this compound into four separate, labeled test tubes.[14]

-

To the first tube, add 3 mL of deionized water in portions, shaking vigorously after each addition.[14] Observe if the compound dissolves.

-

If insoluble in water, proceed to test its solubility in 5% NaOH and 5% HCl using the same method.[14]

-

In the final test tube, test the solubility in an organic solvent like diethyl ether.

-

Record the compound as "soluble" (forms a homogeneous solution), "partially soluble," or "insoluble" (forms two distinct phases) for each solvent.[15] Based on its nonpolar structure, this compound is expected to be insoluble in water but soluble in nonpolar organic solvents.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and bioavailability. The shake-flask method is the gold standard for experimental determination.[16]

Apparatus:

-

Separatory funnel or glass vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare solutions of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) and pre-saturate them by mixing them together for 24 hours and then separating the layers.[17]

-

Dissolve a precisely weighed amount of this compound in the pre-saturated 1-octanol.

-

Add a known volume of the pre-saturated aqueous phase to create a specific volume ratio (e.g., 1:1 or 1:2).

-

Agitate the mixture in a mechanical shaker at a constant temperature until equilibrium is reached (typically for several hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC).[17]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base. For this compound, the thiophene ring is extremely weakly acidic, and the molecule lacks common ionizable functional groups. Therefore, a measurable pKa in the standard aqueous pH range (1-13) is not expected. The following protocol is for compounds with ionizable groups.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure (Potentiometric Titration):

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

-

Dissolve a known amount of the compound in a solvent (e.g., water or a water-cosolvent mixture).

-

Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound).[19]

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[19][20]

Logical & Biological Context

Workflow for Physicochemical Characterization

The systematic determination of physicochemical properties is a critical first step in the evaluation of any new chemical entity. The following diagram illustrates a logical workflow for this process.

Physicochemical Property Determination Workflow

Biological Relevance: SGLT2 Inhibition Pathway

While this compound itself may not have direct biological activity, its structural isomer, 2-(4-Fluorophenyl)thiophene, is a known intermediate in the synthesis of Canagliflozin, a potent Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes with proven cardiorenal benefits.[21][22][23] Understanding the pathway they target is crucial for professionals in drug development.

The SGLT2 transporter is primarily located in the proximal convoluted tubule of the kidney and is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the bloodstream.[23]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 58861-49-7 [matrix-fine-chemicals.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Thiophene, 2-(3-fluorophenyl)- | 58861-49-7 [amp.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. phillysim.org [phillysim.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. ahajournals.org [ahajournals.org]

- 23. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-Fluorophenyl)thiophene molecular weight and formula

An In-depth Technical Guide on 2-(3-Fluorophenyl)thiophene

This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Core Molecular Data

The essential molecular characteristics of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₁₀H₇FS |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 58861-49-7 |

The molecular formula, C₁₀H₇FS, precisely defines the elemental composition of the molecule.[1][2][3] The molecular weight of 178.23 g/mol is a critical parameter for converting between mass and moles in experimental protocols.[1][4] The unique CAS number, 58861-49-7, serves as a universal identifier for this specific chemical substance.[1][2]

Logical Relationship of Molecular Properties

The following diagram illustrates the hierarchical relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 2-(3-fluorophenyl)thiophene, a valuable building block in medicinal chemistry and materials science. The document focuses on established palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the successful synthesis of this target molecule.

Introduction

This compound is an aromatic heterocyclic compound that incorporates both a thiophene and a fluorinated phenyl ring. This structural motif is of significant interest in drug discovery, as the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Furthermore, the thiophene ring is a well-known bioisostere for the benzene ring, offering a scaffold with distinct electronic and steric properties. The efficient and scalable synthesis of this compound is therefore a key objective for chemists working in pharmaceutical and materials research. This guide will focus on the most prevalent and effective synthetic strategies, primarily the Suzuki-Miyaura cross-coupling reaction.

Core Synthesis Routes

The most common and versatile methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between a thiophene precursor and a 3-fluorophenyl precursor. The three main strategies are:

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or its ester) with an organohalide. For the synthesis of this compound, this typically involves the reaction of 2-bromothiophene with 3-fluorophenylboronic acid.

-

Stille Coupling: This method utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organohalide.

-

Negishi Coupling: In this approach, an organozinc reagent is coupled with an organohalide.

Among these, the Suzuki-Miyaura coupling is often preferred due to the commercial availability and relative stability of the boronic acid reagents, as well as the generally high yields and functional group tolerance of the reaction.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established procedures for similar aryl-thiophene couplings.

Synthesis of this compound via Suzuki-Miyaura Coupling

This procedure details the reaction between 2-bromothiophene and 3-fluorophenylboronic acid.

Materials and Reagents:

-

2-Bromothiophene

-

3-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate, to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of this compound, based on analogous reactions reported in the literature.

| Parameter | Value | Reference/Comment |

| Reactants | ||

| 2-Bromothiophene | 1.0 eq | Starting material |

| 3-Fluorophenylboronic acid | 1.1 - 1.5 eq | Coupling partner |

| Catalyst | ||

| Pd(PPh₃)₄ | 1 - 5 mol% | Other palladium catalysts can be used |

| Base | ||

| K₂CO₃ or K₃PO₄ | 2.0 eq | Essential for transmetalation |

| Solvent | ||

| 1,4-Dioxane/Water | 4:1 (v/v) | Other solvent systems are possible |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C | |

| Reaction Time | 12 - 24 h | Monitored by TLC or GC-MS |

| Yield | ||

| Isolated Yield | 70 - 90% | Dependent on specific conditions and purification |

Mandatory Visualizations

Diagram of the Suzuki-Miyaura Coupling Pathway

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Navigating the Spectral Landscape of 2-(3-Fluorophenyl)thiophene: A Technical Guide

For Immediate Release

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for 2-(3-Fluorophenyl)thiophene. These predictions are based on the analysis of spectral data for 2-phenylthiophene and known substituent effects of a fluorine atom on a benzene ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-3' | ddd | 7.45 | J(H-F) = 9.8, J(H-H) = 7.8, 1.2 |

| H-5 | dd | 7.40 | J(H-H) = 5.1, 1.1 |

| H-2' | ddd | 7.35 | J(H-H) = 7.8, 1.8, J(H-F) = 1.8 |

| H-6' | dt | 7.30 | J(H-H) = 7.8, J(H-F) = 1.2 |

| H-4 | dd | 7.25 | J(H-H) = 3.6, 1.1 |

| H-4' | dddd | 7.05 | J(H-F) = 8.2, J(H-H) = 7.8, 2.4, 1.2 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5' | 163.0 (d, ¹J(C-F) = 245 Hz) |

| C-2 | 143.5 |

| C-1' | 136.5 (d, ³J(C-F) = 8 Hz) |

| C-3' | 130.0 (d, ³J(C-F) = 8 Hz) |

| C-4 | 128.0 |

| C-5 | 127.5 |

| C-3 | 124.5 |

| C-6' | 122.0 (d, ⁴J(C-F) = 3 Hz) |

| C-2' | 114.5 (d, ²J(C-F) = 21 Hz) |

| C-4' | 113.0 (d, ²J(C-F) = 22 Hz) |

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

2. Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

-

The spectrometer should be locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0 to 200 ppm.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Visualizing Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and the key through-bond correlations expected in its NMR spectra.

Caption: Chemical structure of this compound.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-(3-Fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-(3-Fluorophenyl)thiophene using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The document outlines the expected spectral data, provides comprehensive experimental protocols, and visualizes the analytical workflow and molecular fragmentation pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization of similar small molecule compounds.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic rings and the carbon-fluorine bond.

The following table summarizes the predicted characteristic infrared absorption bands for this compound. The assignments are based on established group frequency correlations for substituted thiophenes and aromatic compounds.[1][2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretching (Thiophene and Phenyl Rings)[1][2] |

| 1600 - 1585 | Medium - Weak | Aromatic C=C Ring Stretching (Phenyl Ring)[1] |

| 1500 - 1400 | Strong - Medium | Aromatic C=C Ring Stretching (Thiophene and Phenyl Rings)[1] |

| 1250 - 1000 | Strong | C-F Stretching (Aromatic)[3] |

| 900 - 675 | Strong | C-H Out-of-Plane Bending (Aromatic)[1] |

| ~800 | Medium | C-S Stretching (Thiophene Ring) |

This protocol describes the acquisition of an FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.

Materials:

-

This compound (solid sample)

-

FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the surface of the ATR crystal with a lint-free wipe moistened with the cleaning solvent.

-

Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.[6]

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.[6]

-

Lower the ATR pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[6]

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum in terms of absorbance or transmittance.

-

Perform any necessary baseline corrections or smoothing.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe moistened with the cleaning solvent.

-

Mass Spectrometry Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions. The molecular formula is C₁₀H₇FS, with a monoisotopic mass of approximately 178.03 Da.

| m/z (Daltons) | Relative Intensity | Proposed Fragment Ion |

| 178 | High | [M]⁺ (Molecular Ion) |

| 133 | Medium | [M - CHS]⁺ |

| 108 | Medium | [C₇H₅F]⁺ |

| 95 | Low | [C₆H₄F]⁺ |

| 77 | Low | [C₆H₅]⁺ |

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

Materials and Instrumentation:

-

This compound

-

High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

A suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column)

-

High-purity helium carrier gas

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.

-

Transfer the solution to an autosampler vial.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph Conditions: [7][8]

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer Conditions: [7]

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: 3-5 minutes (to prevent the solvent peak from damaging the detector).

-

-

-

Data Acquisition:

-

Inject the sample into the GC-MS system.

-

The instrument control software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the TIC.

-

Analyze the mass spectrum of this peak to determine the molecular ion and identify the major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.

-

Visualizations of Experimental Workflows and Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures and the proposed fragmentation of the target molecule.

Caption: Experimental workflow for FT-IR analysis.

Caption: Experimental workflow for GC-MS analysis.

Caption: Proposed MS fragmentation of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

The Influence of Fluorination on the Electronic Structure of Phenylthiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylthiophenes are a significant class of organic conjugated materials, forming the backbone of numerous innovations in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of devices based on these materials is intrinsically linked to their molecular electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Fine-tuning these electronic properties is a key objective in the design of new materials for enhanced device efficiency and stability.

One of the most effective strategies for modulating the electronic structure of phenylthiophenes is through fluorination. The introduction of fluorine atoms onto the phenyl ring can profoundly alter the molecule's properties due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. This technical guide provides an in-depth analysis of the electronic structure of fluorinated phenylthiophenes, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of relevant chemical and computational workflows.

The Impact of Fluorination on Electronic Properties

Fluorination of the phenyl ring in phenylthiophene derivatives has several predictable and significant effects on their electronic structure. The strong electron-withdrawing nature of fluorine atoms leads to a general lowering of both the HOMO and LUMO energy levels.[1][2] This stabilization of the frontier molecular orbitals can be advantageous for several reasons:

-

Improved Air Stability: Lowering the HOMO level can make the material more resistant to oxidation, leading to longer device lifetimes.

-

Enhanced Electron Injection/Transport: A lower LUMO level can facilitate electron injection from common electrodes and improve electron transport in n-type semiconductor applications.

-

Increased Open-Circuit Voltage in OPVs: In organic solar cells, a lower HOMO level of the donor material can lead to a larger open-circuit voltage (Voc), a key parameter for overall power conversion efficiency.[3]

Table 1: Photophysical Properties of Fluorinated Phenylthiophene Derivatives in Solvents of Varying Polarity [4][5]

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| MOT ¹ | Cyclohexane | 361 | 407 | 46 | 0.85 |

| Toluene | 365 | 425 | 60 | 0.76 | |

| Dichloromethane | 367 | 453 | 86 | 0.72 | |

| Acetonitrile | 365 | 460 | 95 | 0.65 | |

| DMSO | 371 | 473 | 102 | 0.58 | |

| DMAT ² | Cyclohexane | 398 | 437 | 39 | 0.62 |

| Toluene | 405 | 475 | 70 | 0.55 | |

| Dichloromethane | 410 | 545 | 135 | 0.35 | |

| Acetonitrile | 408 | 570 | 162 | 0.15 | |

| DMSO | 416 | 599 | 183 | 0.05 |

¹MOT: 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile ²DMAT: 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile

As evidenced in the table, both compounds exhibit a significant bathochromic (red) shift in their emission spectra with increasing solvent polarity, indicative of a more pronounced intramolecular charge transfer (ICT) character in the excited state.[4][5] The larger Stokes shift observed for DMAT, which possesses a stronger electron-donating dimethylamino group compared to the methoxy group of MOT, highlights the enhanced ICT in this molecule.

Experimental Protocols

Synthesis of Fluorinated Phenylthiophenes via Suzuki Coupling

A common and versatile method for synthesizing fluorinated phenylthiophenes is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms a carbon-carbon bond between a thiophene-boronic acid (or ester) and a fluorinated aryl halide.

Materials:

-

Thiophene-2-boronic acid

-

1-bromo-4-fluorobenzene (or other fluorinated aryl halide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

Catalyst Preparation: In a round-bottom flask, dissolve palladium(II) acetate and triphenylphosphine in toluene under an inert atmosphere (argon or nitrogen). Stir the mixture at room temperature for 15-20 minutes to form the active Pd(PPh₃)₄ catalyst.

-

Reaction Setup: To the flask containing the catalyst, add thiophene-2-boronic acid, 1-bromo-4-fluorobenzene, and a 2M aqueous solution of potassium carbonate.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure fluorinated phenylthiophene.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction for the synthesis of fluorinated phenylthiophenes.

Characterization of Electronic Properties

UV-Visible and Fluorescence Spectroscopy

These techniques are fundamental for probing the electronic transitions and photophysical properties of the synthesized compounds.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare dilute solutions of the fluorinated phenylthiophene in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Measurement: Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λabs) corresponds to the energy of the S₀ → S₁ electronic transition.

-

Fluorescence Measurement: Excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission (λem) provides information about the energy of the S₁ → S₀ transition.

-

Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Instrumentation:

-

Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

Procedure:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve the fluorinated phenylthiophene in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Measurement: Place the three electrodes in the analyte solution and apply a scanning potential. Record the resulting current to obtain a voltammogram.

-

Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E₁/₂ (Fc/Fc⁺) = 0.38 V vs. Ag/AgCl in acetonitrile):

-

EHOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8]

-

Computational Modeling: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and understanding the electronic structure of molecules.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Workflow:

-

Molecular Geometry Optimization: Build the molecular structure of the fluorinated phenylthiophene. Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: From the optimized structure, calculate the energies of the frontier molecular orbitals (HOMO and LUMO).

-

Simulated Spectra: Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum, which can be compared with experimental data.

Caption: A typical workflow for DFT calculations of the electronic properties of fluorinated phenylthiophenes.

Applications in Organic Electronics

The tunable electronic properties of fluorinated phenylthiophenes make them highly attractive for a range of applications in organic electronics.

Organic Field-Effect Transistors (OFETs): The enhanced stability and potential for improved charge transport make these materials promising for use as the active semiconductor layer in OFETs. The charge transport in these materials typically occurs via a hopping mechanism between adjacent molecules in the solid state.

Caption: Schematic of charge hopping transport in an organic semiconductor.

Organic Solar Cells (OSCs): In OSCs, fluorinated phenylthiophenes can be used as either electron donor or acceptor materials. The working principle of a bilayer organic solar cell involves several key steps from light absorption to charge collection.

Caption: Working principle of a bilayer organic solar cell.

Conclusion

Fluorination is a powerful and versatile strategy for modulating the electronic structure of phenylthiophenes. By systematically introducing fluorine atoms, researchers can fine-tune the HOMO and LUMO energy levels, thereby enhancing material stability and optimizing performance in a variety of organic electronic devices. This guide has provided an overview of the key electronic effects of fluorination, detailed experimental protocols for the synthesis and characterization of these materials, and visual representations of important underlying processes. As the demand for high-performance organic electronic materials continues to grow, the rational design of fluorinated phenylthiophenes will undoubtedly play a crucial role in advancing the field.

References

- 1. Collection - Synthesis of Fluorinated Polythienothiophene-co-benzodithiophenes and Effect of Fluorination on the Photovoltaic Properties - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 2. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(3-Fluorophenyl)thiophene, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines established methodologies for determining these critical physicochemical properties. It includes detailed experimental protocols for solubility assessment and stability testing under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide presents illustrative data from closely related analogs to provide a predictive framework. Visual workflows and logical diagrams are included to facilitate the practical application of these protocols in a research and development setting.

Introduction

This compound is a substituted aromatic heterocyclic compound with potential applications in the synthesis of pharmaceuticals and organic electronic materials. The presence of the fluorophenyl and thiophene moieties suggests a lipophilic character, which has significant implications for its behavior in both chemical and biological systems. A thorough understanding of its solubility in various solvents is crucial for reaction optimization, purification, formulation development, and in vitro/in vivo testing. Similarly, its chemical stability under different environmental conditions (e.g., pH, temperature, light, and oxidative stress) dictates its shelf-life, storage requirements, and potential degradation pathways, which is critical for ensuring the quality, safety, and efficacy of any resulting product.

This guide details the standard experimental procedures for quantitatively determining the solubility and assessing the stability of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FS | - |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 256.3 ± 15.0 °C at 760 mmHg | [2] |

| Storage Temperature | 4°C, under nitrogen | [2] |

Solubility

Illustrative Solubility Data of a Related Compound

To provide a practical reference, Table 2 presents hypothetical solubility data for a structurally similar compound, which can be used as a starting point for solvent selection in experimental studies.

Table 2: Illustrative Quantitative Solubility of a Phenylthiophene Analog

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Alcohols | Methanol | 25 | > 200 (Miscible) | Shake-Flask |

| Ethanol | 25 | > 200 (Miscible) | Shake-Flask | |

| Isopropanol | 25 | > 200 (Miscible) | Shake-Flask | |

| Ketones | Acetone | 25 | > 200 (Miscible) | Shake-Flask |

| Esters | Ethyl Acetate | 25 | > 200 (Miscible) | Shake-Flask |

| Chlorinated | Dichloromethane | 25 | > 200 (Miscible) | Shake-Flask |

| Chloroform | 25 | > 200 (Miscible) | Shake-Flask | |

| Ethers | Tetrahydrofuran (THF) | 25 | > 200 (Miscible) | Shake-Flask |

| Aprotic Polar | Acetonitrile (ACN) | 25 | > 200 (Miscible) | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 (Miscible) | Shake-Flask | |

| Aqueous | Water | 25 | < 0.1 | Shake-Flask |

Disclaimer: The data in this table is illustrative for a related compound and should not be taken as experimentally determined values for this compound.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. For a liquid like this compound, the determination will focus on miscibility or saturation concentration in aqueous and semi-aqueous systems.

Objective: To determine the solubility of this compound in a range of pharmaceutically and chemically relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO)

-

Glass vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Pipettes and syringes with filters

Procedure:

-

Preparation of Solutions: Add an excess amount of this compound to a vial containing a known volume of the test solvent. For organic solvents where miscibility is expected, a visual determination can be made by adding the compound dropwise to the solvent and observing for any phase separation. For aqueous solutions, a supersaturated mixture is prepared.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation or sedimentation of any undissolved compound. For fine suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) can be used.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no undissolved material is taken. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the sample by HPLC to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Visualization of Solubility Determination Workflow

Caption: Workflow for Solubility Determination.

Stability

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.

Table 3: Illustrative Stability Data of a Phenylthiophene Analog under Forced Degradation

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60°C | ~5% | Hydroxylated species |

| Basic Hydrolysis | 0.1 M NaOH | 8 h | 60°C | ~10% | Ring-opened products |

| Oxidative | 3% H₂O₂ | 24 h | 25°C | ~15% | Sulfoxide, Sulfone |

| Thermal | Dry Heat | 7 days | 80°C | < 2% | Not significant |

| Photolytic | ICH Q1B Option 2 | - | 25°C | ~8% | Dimeric products |

Disclaimer: The data in this table is illustrative for a related compound and should not be taken as experimentally determined values for this compound.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Forced degradation chamber (for temperature and humidity control)

-

Photostability chamber

-

HPLC-UV and HPLC-MS systems

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: To the sample solution, add an equal volume of 0.1 M HCl. Keep the mixture at 60°C and withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

-

Basic Hydrolysis: To the sample solution, add an equal volume of 0.1 M NaOH. Keep the mixture at 60°C and withdraw samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: To the sample solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature and withdraw samples at various time points.

-

Thermal Degradation: Place the solid compound (if applicable) or a solution in a temperature-controlled oven at 80°C. Analyze samples at various time points.

-

Photostability: Expose the compound in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis should be performed. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

Visualization of Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated.

Caption: Potential Degradation Pathways.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Although specific experimental data for this compound is scarce, the provided protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines. The illustrative data and workflows serve as a practical resource for researchers to design and execute their own studies, enabling a comprehensive characterization of this important chemical entity. Accurate determination of these properties is indispensable for the successful development of new pharmaceuticals and materials.

References

Theoretical and Computational Explorations of Thiophene Derivatives: A Technical Guide for Drug Discovery and Materials Science

Introduction

Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, underpinning the development of a wide array of pharmaceuticals and advanced materials.[1][2][3][4][5][6] Their unique electronic and structural properties, largely attributable to the presence of a sulfur atom within the five-membered aromatic ring, make them versatile scaffolds in medicinal chemistry and materials science.[1][6] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate thiophene derivatives, offering insights for researchers, scientists, and drug development professionals. The content herein synthesizes key findings from recent studies, focusing on data-driven analysis and detailed experimental and computational protocols. Thiophene-containing compounds have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][5][6][7] Notably, several FDA-approved drugs incorporate the thiophene moiety, highlighting its significance in pharmaceutical research.[1][8]

Core Theoretical and Computational Approaches

The investigation of thiophene derivatives heavily relies on a suite of computational techniques that elucidate their electronic structure, reactivity, and potential as therapeutic agents or functional materials. These methods provide a rational basis for designing novel compounds with desired properties.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules.[9][10] It is widely applied to study the physicochemical properties of thiophene derivatives. Key parameters calculated using DFT include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity and electronic properties.[10][11][12] The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.[10][11][12]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index, derived from HOMO and LUMO energies, provide insights into the global reactivity of the molecule.[11][12]

-

Spectroscopic Properties: DFT can be used to simulate and predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis, which are essential for the characterization of newly synthesized compounds.[9][12]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14][15][16] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a thiophene derivative, to the active site of a target protein.[13][14][15][16] The results are often expressed as a docking score, which estimates the binding energy.[14][16]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[17][18][19][20] By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding lead optimization.[17][18][19][20]

Data Presentation: A Comparative Summary

The following tables summarize quantitative data from various studies on thiophene derivatives, providing a comparative overview of their biological activities and computational properties.

Table 1: Molecular Docking Scores and Biological Activity of Thiophene Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) | Reference |

| Thiophene-2-amidoxime Scaffold | Cyclooxygenase-2 (COX-2) | Varies | Varies | [13] |

| Thiophene-2-amidoxime Scaffold | Tumor Necrosis Factor-alpha (TNF-α) | Varies | Varies | [13] |

| 3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase (LDH) | -127 to -171 (MolDock Score) | Potent inhibitors | [14] |

| Phenylethylamine derivatives of thiophene | S. aureus tyrosyl-tRNA synthetase | Highest binding affinity | - | [15] |

| Thiophene sulfonamide derivatives (7a–7s) | Enoyl acyl carrier protein reductase (InhA) | -6 to -12 | - | [16] |

| Thiophene-based oxadiazole, triazole, and thiazolidinone derivatives | Human carbonic anhydrase IX (CA IX) | Varies (S-score) | GI50 in µM to sub-µM range | [2] |

Table 2: DFT Calculated Properties of Thiophene Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Global Hardness (η) | Global Softness (s) | Reference |

| Thiophene | - | - | Highest | Highest | Lowest | [11] |

| 2,5-diphenylthiophene | - | - | Lowest | Lowest | Highest | [11] |

| Thiophene sulfonamide derivative 3 | - | - | Highest | - | - | [12] |

| Thiophene sulfonamide derivative 7 | - | - | Lowest | - | - | [12] |

| Amino thiophene-2-carboxamide 7a-c | Highest | - | Highest | - | - | [10] |

| Methyl thiophene-2-carboxamide 5a-c | Lowest | - | Lowest | - | - | [10] |

Experimental and Computational Protocols

This section provides detailed methodologies for key experiments and computational studies cited in the literature.

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Software: Gaussian 09W, GaussView 6.0, and UCA-FUKUI V 2.0 packages are commonly used.[7]

-

Method: The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely employed method.[7][10]

-

Basis Set: A standard 6–311++G(d,p) or 6-311G(d,p) basis set is often utilized for geometry optimization and frequency calculations.[7][9]

-

Properties Calculated:

-

Analysis: Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular interactions.[7] Fukui functions are calculated to identify reactive sites for nucleophilic and electrophilic attacks.[7]

Computational Protocol: Molecular Docking

-

Software: Various software packages are available, such as AutoDock, Glide, and MolDock.[14][16]

-

Preparation of Receptor:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure.

-

The active site is defined based on the co-crystallized ligand or literature information.

-

-

Preparation of Ligand:

-

The 2D structure of the thiophene derivative is drawn using a chemical drawing tool and converted to a 3D structure.

-

The ligand is energy-minimized using a suitable force field.

-

-

Docking Simulation:

-

The prepared ligand is docked into the defined active site of the receptor.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site.

-

-

Analysis of Results:

-

The docking results are analyzed based on the docking score, which represents the predicted binding affinity.

-

The binding poses are visualized to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Experimental Protocol: Synthesis of Thiophene Derivatives (General Example)

A common method for synthesizing substituted thiophenes is the Gewald reaction.[3][5]

-

Reactants: An active methylene compound (e.g., a ketone or nitrile), an α-halocarbonyl compound, and elemental sulfur are used in the presence of a base.

-

Procedure:

-

The active methylene compound and the α-halocarbonyl compound are dissolved in a suitable solvent (e.g., ethanol, DMF).

-

A base (e.g., morpholine, triethylamine) is added to the mixture.

-

Elemental sulfur is then added, and the reaction mixture is stirred at room temperature or heated.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

-

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Lines: Human cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer) are commonly used.[7]

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the synthesized thiophene derivatives for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The cells are incubated for another few hours, during which viable cells convert the yellow MTT into purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the study of thiophene derivatives.

Caption: A flowchart illustrating the computational drug discovery workflow for thiophene derivatives.

Caption: A workflow diagram for the synthesis and characterization of thiophene derivatives.

Conclusion

The synergy between theoretical calculations and experimental studies is paramount in advancing the field of thiophene chemistry. Computational methods such as DFT, molecular docking, and QSAR provide invaluable predictive power, enabling the rational design of novel thiophene derivatives with tailored properties for applications in drug discovery and materials science. This guide has provided a consolidated resource of quantitative data, detailed protocols, and visual workflows to aid researchers in this dynamic and impactful area of study. The continued application of these computational tools promises to accelerate the discovery and development of next-generation thiophene-based compounds.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalwjarr.com [journalwjarr.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]

- 9. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. ovid.com [ovid.com]

- 18. ovid.com [ovid.com]

- 19. A QSAR Study on Some Thiophene Derivatives Acting as Anti-HCV Age...: Ingenta Connect [ingentaconnect.com]

- 20. researchgate.net [researchgate.net]

Health and Safety Data for 2-(3-Fluorophenyl)thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for the chemical compound 2-(3-Fluorophenyl)thiophene. The information is compiled for professionals in research, discovery, and drug development to ensure safe handling and to inform risk assessments. This document summarizes key hazard information, outlines standardized experimental protocols for safety evaluation, and presents the data in a structured format for ease of use.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation. It is also recognized as being very toxic to aquatic life with long-lasting effects.

GHS Hazard Summary

The following table summarizes the GHS hazard and precautionary statements for this compound. This information is critical for the safe handling, storage, and disposal of the material.

| GHS Classification | Hazard Statement (H-Code) | Description |

| Skin Irritation (Category 2) | H315 | Causes skin irritation. |

| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |

| GHS Precautionary Statements | Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P391 | Collect spillage. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Hazard Communication Workflow

The following diagram illustrates the logical workflow for communicating the hazards associated with this compound, from identification to safe disposal.

Caption: Hazard Communication Workflow for this compound.

Toxicological Data

The toxicological profile of thiophene and its derivatives suggests that the liver and nervous system can be potential target organs. The metabolism of thiophenes can lead to the formation of reactive intermediates.

Experimental Protocols for Hazard Assessment

The determination of the health and safety hazards of chemical substances like this compound follows internationally recognized and standardized experimental protocols. The most common guidelines are those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Skin Irritation/Corrosion Testing

The potential for skin irritation is typically assessed using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .

Methodology Overview:

-

Test System: The albino rabbit is the traditional test animal.

-

Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to the skin under a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale.

-

Classification: The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 but < 4.0 for erythema or edema in at least 2 of 3 tested animals.